Fmoc-2,6-Difluoro-L-Phenylalanine
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Overview
Description
Fmoc-2,6-Difluoro-L-Phenylalanine: is a derivative of the amino acid phenylalanine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its unique properties, including increased hydrophobicity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,6-Difluoro-L-Phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-Phenylalanine is protected using the Fmoc group. This is achieved by reacting L-Phenylalanine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Fluorination: The protected amino acid is then subjected to fluorination. This can be done using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions typically involve low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-2,6-Difluoro-L-Phenylalanine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry: Fmoc-2,6-Difluoro-L-Phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal of the Fmoc group. It is also used in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its fluorinated phenyl ring provides unique properties that can be exploited in various assays.
Medicine: this compound is used in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it an attractive candidate for therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of novel biomaterials and nanomaterials.
Mechanism of Action
The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves its incorporation into peptides and proteins. The fluorine atoms on the phenyl ring increase the hydrophobicity and stability of the compound, which can affect the overall structure and function of the peptide or protein. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions, allowing for further functionalization.
Comparison with Similar Compounds
Fmoc-2,6-Dichloro-L-Phenylalanine: Similar in structure but with chlorine atoms instead of fluorine. It has different reactivity and properties.
Fmoc-3,5-Difluoro-L-Phenylalanine: Fluorine atoms are at different positions on the phenyl ring, leading to different chemical and physical properties.
Fmoc-Pentafluoro-L-Phenylalanine: Contains five fluorine atoms, resulting in significantly different hydrophobicity and reactivity.
Uniqueness: Fmoc-2,6-Difluoro-L-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in peptide synthesis and other applications where stability and specific interactions are crucial.
Properties
IUPAC Name |
(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKYWXMLHBTJJW-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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